N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-3-25-15-9-7-13(8-10-15)17-12-26-19(20-17)21-18(22)14-5-4-6-16(11-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKSOJJTPXYMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically constructed via cyclocondensation reactions. A modified Hantzsch thiazole synthesis employs α-haloketones and thioamides under acidic conditions. For example, reacting 2-bromoacetophenone with thiourea in ethanol at reflux yields 2-aminothiazole derivatives, a precursor for subsequent functionalization.
Ethoxyphenyl Substitution
Nucleophilic aromatic substitution (NAS) introduces the 4-ethoxyphenyl group. Using 4-ethoxyphenylboronic acid in a Suzuki-Miyaura coupling with brominated thiazole intermediates achieves regioselective arylation. Palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃) optimize cross-coupling efficiency.
Benzamide Assembly
The final step involves sulfonylation and amidation. 3-(Methylsulfonyl)benzoyl chloride reacts with the aminated thiazole intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base. This one-pot reaction proceeds at 0–5°C to minimize side reactions.
Stepwise Laboratory-Scale Synthesis
Reaction Scheme and Conditions
Step 1: Thiazole Synthesis
| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | 10.0 | Ethanol | 78 | 6 | 85 |
| Thiourea | 12.0 |
Step 2: Suzuki Coupling
| Reagent | Quantity (mmol) | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 4-Ethoxyphenylboronic acid | 11.0 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 78 |
Step 3: Sulfonylation/Amidation
| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-(Methylsulfonyl)benzoyl chloride | 10.5 | DCM | 0–5 | 92 |
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS reaction rates but may promote decomposition. Dichloromethane balances reactivity and stability for sulfonylation.
Catalytic Systems
Palladium-based catalysts achieve >75% coupling efficiency in Suzuki reactions, while nickel catalysts show inferior performance (≤50% yield).
Temperature Control
Low temperatures (0–5°C) during amidation suppress racemization and byproduct formation. Elevated temperatures (80°C) accelerate thiazole cyclization but risk decomposition.
Industrial-Scale Production Methodologies
Continuous Flow Reactors
Microreactor systems reduce reaction times by 40% compared to batch processes. A pilot study achieved 89% yield for the thiazole intermediate using residence times of 2.5 minutes.
Green Chemistry Innovations
- Solvent Recycling : 95% DCM recovery via fractional distillation
- Waste Minimization : Catalytic ligand systems reduce Pd waste by 60%
Analytical Characterization Techniques
Spectroscopic Validation
| Technique | Key Signals (cm⁻¹ or ppm) | Functional Group Confirmation |
|---|---|---|
| FTIR | 1320 (S=O), 1650 (C=O) | Sulfonyl and amide groups |
| ¹H NMR | δ 1.42 (t, OCH₂CH₃), δ 8.21 (s, thiazole) | Ethoxy and heterocycle |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98.5% purity. Retention time: 6.7 minutes.
Comparative Analysis with Structural Analogues
Challenges in Synthesis and Purification
- Intermediate Instability : Thiazole-amine intermediates prone to oxidation require inert atmosphere handling.
- Regioselectivity : Competing substitution at thiazole C-5 position necessitates careful stoichiometric control.
- Crystallization Difficulties : High solubility of the final product in polar solvents complicates recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in the target compound is electron-donating, enhancing solubility via polar interactions. Pyridinyl substituents (e.g., in 9a, ) introduce aromatic π-π stacking capabilities, which may influence binding to hydrophobic pockets in biological targets .
Key Research Findings and Data Tables
Table 1: Comparative Analysis of Spectral Data
Biological Activity
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole class, noted for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and specific activities, supported by relevant studies and data.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.
- Introduction of the Ethoxyphenyl Group : This is achieved via nucleophilic aromatic substitution reactions.
- Formation of the Benzamide Moiety : The final step involves reacting the thiazole derivative with methylsulfonyl chloride and an amine under basic conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, influencing various signal transduction pathways.
- Gene Expression Modulation : The compound may affect gene expression related to its biological activities.
Anticancer Properties
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : The compound showed promising results in inhibiting cell proliferation in various cancer cell lines. A study reported an IC50 value of , indicating strong cytotoxic effects against specific cancer cells .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| This compound | 1.98 ± 1.22 | A-431 |
| Doxorubicin | < 2 | Various |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- In Vitro Studies : It demonstrated significant antibacterial activity comparable to standard antibiotics, suggesting potential as a therapeutic agent against bacterial infections .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiazole derivatives, including this compound:
- Antitumor Activity : A study indicated that compounds with similar structures exhibited enhanced growth-inhibitory effects on cancer cell lines, particularly those expressing Bcl-2 proteins .
- Anticonvulsant Activity : Some thiazole derivatives have been linked to anticonvulsant effects, although specific data on this compound remains limited .
Q & A
Q. What are the common synthetic routes for preparing N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including bromination of precursor ketones followed by cyclo-condensation with thioureas or thioamides. Key steps include:
- Bromination : Using Br₂ in CHCl₃ to generate α-bromoketones .
- Cyclocondensation : Reacting α-bromoketones with thioureas in ethanol under reflux, followed by purification via recrystallization .
Critical parameters include temperature control (e.g., reflux at 80°C), solvent choice (ethanol for solubility), and reaction time (30 minutes to 4 hours). Yield optimization often requires pH adjustment and inert atmospheres (N₂) to prevent side reactions .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular integrity (e.g., δ 7.47–8.36 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and monitors reaction progress .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 381 [M+H]⁺ for related analogs) .
Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?
- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in modulating biological targets?
- Molecular Docking : Predict binding affinities to enzymes (e.g., kinases) using AutoDock Vina with PDB structures .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to purified proteins .
- Gene Expression Profiling : RNA-seq or qPCR to identify pathways affected (e.g., apoptosis markers like Bcl-2/Bax) .
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo efficacy studies?
- Orthogonal Assays : Validate in vitro findings using ex vivo models (e.g., patient-derived organoids) .
- Pharmacokinetic Profiling : Measure bioavailability and metabolite formation via LC-MS/MS to explain efficacy gaps .
- Dose Escalation Studies : Test higher concentrations in animal models while monitoring toxicity .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
-
Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the thiazole or benzamide moieties .
-
Biological Testing : Compare IC₅₀ values across analogs (see table below) :
Compound Substituent IC₅₀ (μM) Parent compound Ethoxy, methylsulfonyl 12.3 Chlorine-substituted analog Cl at benzamide 8.7 Methoxy-substituted analog OCH₃ at thiazole 18.9
Q. What computational methods are suitable for predicting metabolic stability and toxicity?
- ADMET Prediction : Use tools like SwissADME to estimate logP, CYP450 interactions, and hERG inhibition .
- Molecular Dynamics (MD) Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .
Q. How can researchers address poor solubility in biological assays?
- Formulation Strategies : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoencapsulation (liposomes) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
Q. What experimental approaches validate target engagement in complex biological systems?
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated probes .
- Fluorescence Polarization : Track compound binding to fluorescently labeled proteins in cell lysates .
Data Interpretation and Optimization
Q. How should stability studies be designed under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 37°C .
- LC-MS Monitoring : Identify degradation products (e.g., sulfonyl group hydrolysis) over 72 hours .
Q. What statistical methods are recommended for analyzing high-throughput screening data?
- Z-score Normalization : Distinguish hits from noise in large datasets .
- Principal Component Analysis (PCA) : Reduce dimensionality in SAR studies to identify critical substituents .
Q. How can cross-species differences in pharmacokinetics be mitigated during preclinical development?
- Allometric Scaling : Predict human doses using rodent and non-rodent PK data .
- Tissue Microdialysis : Measure free drug concentrations in target organs (e.g., brain, liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
